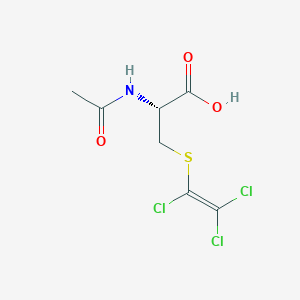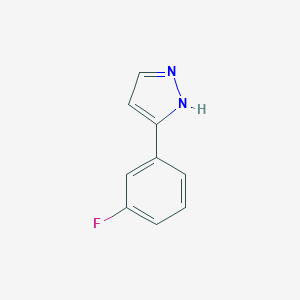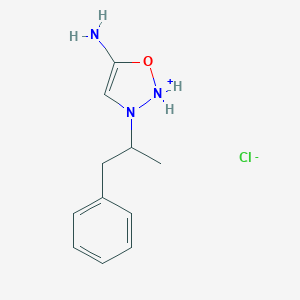
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a synthetic organic compound with a unique structure that combines an oxadiazole ring with an amino group and a phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the oxadiazole ring.
Addition of the Phenylethyl Substituent: The phenylethyl group can be added through alkylation reactions, using reagents like alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phenylethyl group, potentially yielding various reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxadiazole ring and the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and the oxadiazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The phenylethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,4-oxadiazole: Similar structure but with a different oxadiazole ring.
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-triazole: Contains a triazole ring instead of an oxadiazole ring.
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-thiadiazole: Features a thiadiazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
3441-64-3 |
|---|---|
Fórmula molecular |
C11H14ClN3O |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9H,7,12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
BWIUAZQYZGZFLY-UHFFFAOYSA-M |
SMILES |
CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-] |
SMILES canónico |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N.[Cl-] |
Números CAS relacionados |
22293-47-6 (Parent) |
Sinónimos |
3-(β-Phenylisopropyl)sydnonimine hydrochloride; Sydnophen; 3-(α-Methylphenethyl)sydnone Imine; 3-(1-methyl-2-phenylethyl)sydnone Imine; 5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-Oxadiazolium Chloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
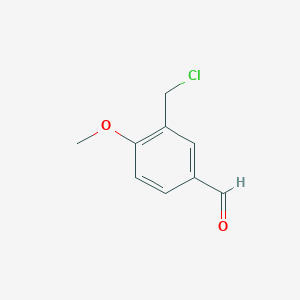
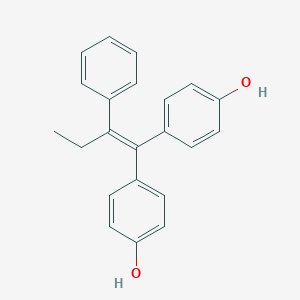
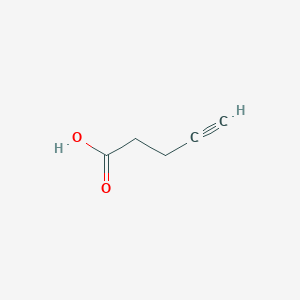
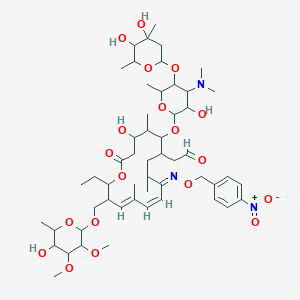
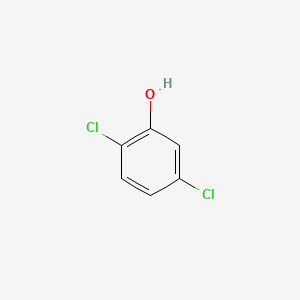
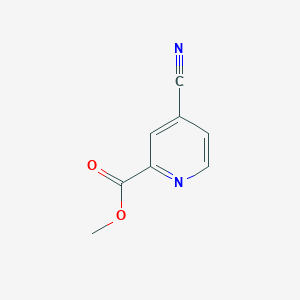
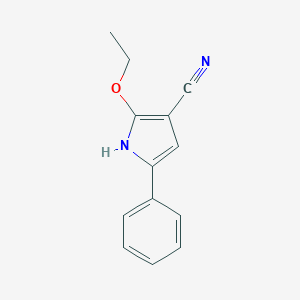
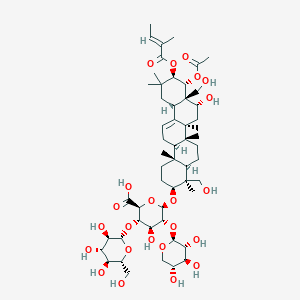

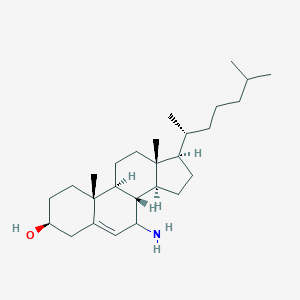
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
